molecular formula Br6N3P3 B14708168 1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane CAS No. 14940-58-0

1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane

Cat. No.: B14708168
CAS No.: 14940-58-0
M. Wt: 614.4 g/mol
InChI Key: CHJLOTDXOBOTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane is a chemical compound known for its unique structure and properties It is a brominated derivative of triazatriphosphinane, characterized by the presence of six bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane typically involves the bromination of triazatriphosphinane. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of partially or fully de-brominated derivatives.

    Substitution: Formation of substituted triazatriphosphinane derivatives.

Scientific Research Applications

1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6-Hexabromocyclohexane
  • 2,2′,4,4′,5,6′-Hexabromobiphenyl

Uniqueness

1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane is unique due to its triazatriphosphinane core structure, which distinguishes it from other brominated compounds. Its specific arrangement of bromine atoms and the presence of nitrogen and phosphorus atoms contribute to its distinct chemical and physical properties.

Properties

CAS No.

14940-58-0

Molecular Formula

Br6N3P3

Molecular Weight

614.4 g/mol

IUPAC Name

1,2,3,4,5,6-hexabromo-1,3,5,2,4,6-triazatriphosphinane

InChI

InChI=1S/Br6N3P3/c1-7-10(4)8(2)12(6)9(3)11(7)5

InChI Key

CHJLOTDXOBOTTC-UHFFFAOYSA-N

Canonical SMILES

N1(P(N(P(N(P1Br)Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.